1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid
Overview
Description
“1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid” is a chemical compound with the molecular formula C11H11N . It has a molecular weight of 157.21 g/mol . The compound is also known by the synonym "2,3-Trimethyleneindole" .
Molecular Structure Analysis
The compound has a complex structure, as indicated by its IUPAC name and SMILES string. The IUPAC name is “1,2,3,4-tetrahydrocyclopenta[b]indole” and the SMILES string is "C1CC2=C(C1)NC3=CC=CC=C23" .
Physical and Chemical Properties Analysis
The compound is a crystalline powder . It has a melting point of 105°C . The density is predicted to be 1.200±0.06 g/cm3 .
Scientific Research Applications
Carcinogenic Exposure Assessment
1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid is related to heterocyclic aromatic amines (HAAs), which are known for their carcinogenic properties. Research has identified these compounds in urine samples from individuals consuming cooked meats, suggesting continual exposure to these carcinogens through diet. Notably, these compounds were not found in individuals receiving parenteral alimentation, indicating their formation is linked to dietary sources, not internal metabolic processes (Ushiyama et al., 1991).
Diagnostic Imaging in Cancer
Compounds structurally similar to this compound have been investigated for their potential in cancer diagnostics. Anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid (FACBC), a novel radiotracer, showed promise in visualizing prostate cancer when used with PET/CT imaging. The ability to guide radiation treatment and facilitate deformable image registration of PET/CT with planning CT was highlighted, marking its potential for precision in cancer treatment planning (Jani et al., 2009).
Understanding Flavor Interactions
In the realm of food science, the interactions between carboxylic acids, including homologous compounds to this compound, and other aroma compounds have been studied. For instance, the detection and interaction of carboxylic acids with coffee aroma compounds have been analyzed, revealing that the chain length of the carboxylic acid plays a significant role in the detection probabilities and interaction with other compounds. These findings are crucial for understanding the complex nature of flavor and aroma in food products (Miyazawa et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)7-5-9-8-3-1-2-4-10(8)13-11(9)6-7/h1-4,7,13H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPPLLMBYBGABA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C3=CC=CC=C3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648362 | |
Record name | 1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35418-49-6 | |
Record name | 1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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